N-(2-(4-fluorophenoxy)ethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide
Description
This compound features a propanamide backbone linked to a 6-methylimidazo[2,1-b]thiazole moiety and a 4-fluorophenoxyethyl group. While direct data on its synthesis or bioactivity are unavailable in the provided evidence, its structural analogs (e.g., imidazo[2,1-b]thiazole derivatives with acetamide or propanamide linkers) have been extensively studied for cytotoxic, enzyme inhibitory, and antiproliferative activities .
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c1-12-10-21-14(11-24-17(21)20-12)4-7-16(22)19-8-9-23-15-5-2-13(18)3-6-15/h2-3,5-6,10-11H,4,7-9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTMIEWWRHDSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CSC2=N1)CCC(=O)NCCOC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-fluorophenoxy)ethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₅H₁₈F₁N₃O₂S
- Molecular Weight : 321.38 g/mol
Structural Components
- 4-Fluorophenoxyethyl Group : This moiety is known for enhancing bioavailability and modifying pharmacokinetic properties.
- 6-Methylimidazo[2,1-b]thiazole : This portion is associated with various biological activities, including anticancer properties.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For instance:
- Mechanism of Action : Compounds containing the imidazo[2,1-b]thiazole scaffold have been shown to inhibit key signaling pathways involved in cancer cell proliferation.
- Case Study : A derivative with a similar structure was tested against various cancer cell lines, revealing an IC50 value of approximately 11.67 µM in MCF-7 breast cancer cells, indicating moderate antiproliferative activity .
Antimicrobial Activity
The compound's thiazole component suggests potential antimicrobial properties:
- Activity Spectrum : Preliminary data indicate activity against both Gram-positive and Gram-negative bacteria.
- Case Study : A related thiazole derivative demonstrated significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential for developing new antibiotics .
Apoptotic Induction
The compound has been implicated in promoting apoptosis in cancer cells:
- Mechanistic Insights : It has been observed to increase the expression of pro-apoptotic factors such as Bax and decrease anti-apoptotic factors like Bcl-2, leading to enhanced apoptosis in treated cells .
Table of Biological Activities
Synthesis and Evaluation
The synthesis of this compound involves multi-step reactions that optimize yield and purity. Evaluation of its biological activity typically includes:
- In vitro assays to assess cytotoxicity against cancer cell lines.
- Antimicrobial testing using standard protocols against various pathogens.
ADMET Properties
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles is crucial for evaluating the therapeutic potential:
- Absorption : High bioavailability due to the fluorinated phenyl group.
- Metabolism : Predicted metabolic pathways include phase I oxidation and phase II conjugation.
- Excretion : Primarily renal excretion is expected based on molecular weight.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
The target compound’s imidazo[2,1-b]thiazole core is shared with multiple derivatives in the evidence. Key structural differences include:
- Substituents on the imidazo[2,1-b]thiazole ring :
- Linker type :
- Terminal groups: 4-Fluorophenoxyethyl (target) vs. pyridin-3-yl piperazine derivatives (5k–5n) or cyclohexyl/benzyl groups (4d–4f) .
Table 1: Structural Comparison of Key Compounds
Cytotoxic and Antiproliferative Activity
- Compound 5l : Exhibits potent activity against MDA-MB-231 (IC₅₀ = 1.4 µM), surpassing sorafenib (IC₅₀ = 5.2 µM). The 4-chlorophenyl group enhances VEGFR2 inhibition (5.72% at 20 µM) .
- Compound 5a : The parent hit compound (IC₅₀ = ~3.76% inhibition at 20 µM) shows weaker activity, highlighting the importance of substituent optimization .
- Hydrazinecarbothioamides (4d–4f) : Evaluated for acetylcholinesterase inhibition but lack cytotoxicity data .
The target compound’s 4-fluorophenoxyethyl group may influence solubility and target affinity differently compared to piperazine or benzyl termini in analogs.
Enzyme Inhibition
- Compound 3d () : A hydrazinecarbothioamide derivative with strong aldose reductase (AR) inhibition, emphasizing the role of the 4-bromophenyl group .
- The target’s propanamide linker and fluorophenoxy group could modulate interactions with enzymes like AR or kinases, though experimental confirmation is needed.
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
The target’s 4-fluorophenoxyethyl group may lower melting points compared to bulkier termini (e.g., piperazine derivatives in 5k–5n), enhancing solubility.
Q & A
Q. What are the optimal synthetic routes for N-(2-(4-fluorophenoxy)ethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including coupling of imidazo[2,1-b]thiazole precursors with propanamide derivatives. Key steps include:
- Precursor Activation: Use of coupling agents like EDCI/HOBt for amide bond formation between the imidazo[2,1-b]thiazole core and the phenoxyethyl side chain .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DCM) enhance solubility and reaction efficiency. For example, DMF is preferred for its ability to stabilize intermediates in SN2 reactions .
- Temperature Control: Reactions are conducted at 0–25°C to minimize side reactions (e.g., hydrolysis of activated intermediates) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) ensures ≥95% purity .
Q. Which analytical techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Identify resonances for the 4-fluorophenoxy group (δ 6.8–7.2 ppm, aromatic protons) and imidazo[2,1-b]thiazole protons (δ 7.5–8.2 ppm). The methyl group on the thiazole ring appears at δ 2.4–2.6 ppm .
- 13C NMR: Confirm the propanamide carbonyl (δ ~170 ppm) and imidazo[2,1-b]thiazole carbons (δ 110–150 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS should match the exact mass (e.g., C₂₁H₂₁FN₃O₂S requires [M+H]+ = 398.1284) .
- HPLC: Use a C18 column (MeCN/H₂O, 0.1% TFA) to assess purity (>98% by UV at 254 nm) .
Q. How is the compound’s preliminary biological activity assessed, and what assays are recommended?
Methodological Answer:
- Cytotoxicity Screening: Use the NCI-60 cell line panel at 10 μM initial dose. Prioritize cell lines with high log10GI50 values (e.g., prostate cancer PC-3) based on structural analogs like imidazo[2,1-b]thiazole derivatives showing sub-micromolar activity .
- Enzyme Inhibition Assays: Test acetylcholinesterase (AChE) inhibition via Ellman’s method (IC50 determination at 412 nm) .
- Solubility Testing: Perform kinetic solubility assays in PBS (pH 7.4) and DMSO to guide in vivo dosing .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
-
Substituent Variation: Modify the 4-fluorophenoxy group (e.g., replace F with Cl, OCH₃) and imidazo[2,1-b]thiazole methyl group (e.g., ethyl, CF₃). For example:
Substituent (R) Log10GI50 (PC-3) Solubility (μM) 4-F -8.00 12.5 4-Cl -7.45 8.2 4-OCH₃ -6.80 25.7 (Data adapted from ) -
Pharmacophore Modeling: Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., thiazole S atom) and hydrophobic regions .
Q. How should researchers resolve contradictions between in vitro potency and poor pharmacokinetic (PK) profiles?
Methodological Answer:
- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify metabolic hotspots. For example, imidazo[2,1-b]thiazole derivatives often undergo CYP3A4-mediated oxidation; blocking vulnerable sites with electron-withdrawing groups (e.g., CF₃) improves stability .
- Permeability: Use Caco-2 monolayers to assess Papp values. If Papp < 5 × 10⁻⁶ cm/s, introduce prodrug moieties (e.g., tert-butyl esters) to enhance absorption .
- Plasma Protein Binding: Equilibrium dialysis reveals unbound fraction (fu). If fu < 1%, consider reducing lipophilicity (ClogP > 3 correlates with high binding) .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
Methodological Answer:
- Transcriptomic Profiling: Treat PC-3 cells with the compound (1 μM, 24 hr) and perform RNA-seq to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .
- Target Engagement: Use cellular thermal shift assays (CETSA) to confirm binding to suspected targets (e.g., AChE or tubulin) .
- In Silico Docking: AutoDock Vina simulations with AChE (PDB: 4EY7) predict binding poses; validate with mutagenesis (e.g., mutation of Tyr337 disrupts H-bonding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
